molecular formula C17H36I2N2O2 B14687709 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide CAS No. 32651-70-0

1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide

Cat. No.: B14687709
CAS No.: 32651-70-0
M. Wt: 554.3 g/mol
InChI Key: FLJMGWFHOBBDKV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide is a synthetic organic compound It is characterized by its complex structure, which includes a piperazinium core substituted with a valeryloxy group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide typically involves multiple steps:

    Formation of the Piperazinium Core: The piperazinium core can be synthesized through the reaction of piperazine with appropriate alkylating agents under controlled conditions.

    Introduction of the Valeryloxy Group: The valeryloxy group is introduced via esterification reactions, where 2,2-dimethylvaleric acid is reacted with an alcohol derivative of the piperazinium compound.

    Final Iodination: The final step involves the iodination of the compound to form the diiodide salt. This is typically achieved using iodine or iodide salts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinium core, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazinium derivatives.

Scientific Research Applications

1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium chloride
  • 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium bromide
  • 1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium sulfate

Uniqueness

1-(3-(2,2-Dimethylvaleryloxy)propyl)-1,4,4-trimethylpiperazinium diiodide is unique due to its specific iodide substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific research applications where iodide presence is crucial.

Properties

CAS No.

32651-70-0

Molecular Formula

C17H36I2N2O2

Molecular Weight

554.3 g/mol

IUPAC Name

3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2,2-dimethylpentanoate;diiodide

InChI

InChI=1S/C17H36N2O2.2HI/c1-7-9-17(2,3)16(20)21-15-8-10-19(6)13-11-18(4,5)12-14-19;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

FLJMGWFHOBBDKV-UHFFFAOYSA-L

Canonical SMILES

CCCC(C)(C)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.